
1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound features a piperazine ring bonded to a pyridine ring with an oxo group at the 1-position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific studies.
Métodos De Preparación
The synthesis of 1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperazine can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Ring opening of aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Industrial production methods often involve the use of these synthetic routes under optimized conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the oxo group can be replaced by other functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, influencing their activity. For example, piperazine derivatives are known to interact with GABA receptors, leading to their modulation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperazine can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds have a similar structure but with a piperidine ring instead of a piperazine ring.
Other piperazine derivatives: Compounds like 1-(4-pyridyl)piperazine share structural similarities but differ in the position and type of substituents.
Homopiperazine derivatives: These compounds have an additional carbon atom in the ring structure, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxo group, which imparts distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
337956-37-3 |
|---|---|
Fórmula molecular |
C9H13N3O |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
1-(1-oxidopyridin-1-ium-4-yl)piperazine |
InChI |
InChI=1S/C9H13N3O/c13-12-5-1-9(2-6-12)11-7-3-10-4-8-11/h1-2,5-6,10H,3-4,7-8H2 |
Clave InChI |
FFIPFUBVDWHOBE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC=[N+](C=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


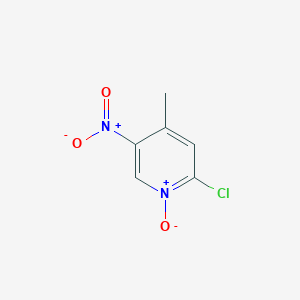
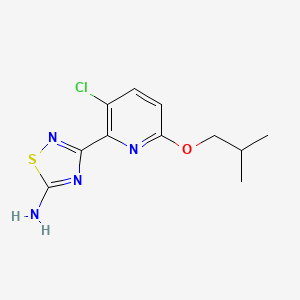
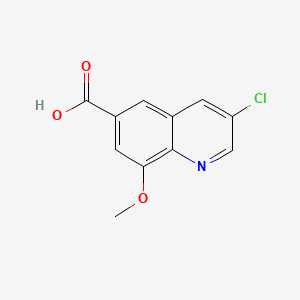

![2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13943771.png)
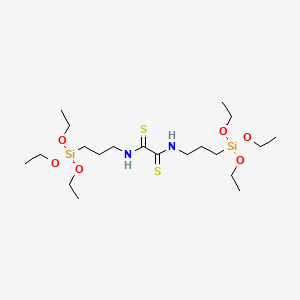

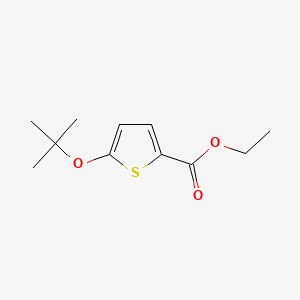

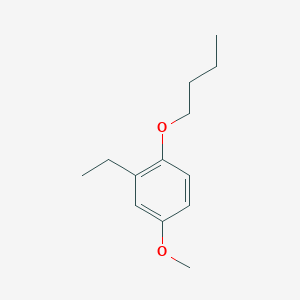
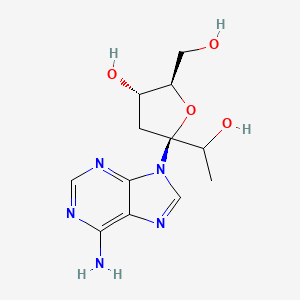
![2-Chloro-5-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13943806.png)


